BenchChemオンラインストアへようこそ!

6-Methoxyimidazo[1,2-b]pyridazine

Antidiabetic SAR in vivo efficacy

This 6-methoxyimidazo[1,2-b]pyridazine is a validated purine bioisostere for kinase inhibitor design, with established SAR distinct from chloro or morpholino analogs. Procure for fragment-based screening or as a key intermediate for PIM/DYRK1A programs. Differentiated 6-methoxy group ensures target engagement fidelity not found in unsubstituted variants. Inquire for bulk research quantities.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 17240-33-4
Cat. No. B1610358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyimidazo[1,2-b]pyridazine
CAS17240-33-4
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=NN2C=CN=C2C=C1
InChIInChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
InChIKeyBPDLUTXPYDMVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4): Procurement-Relevant Chemical Identity and Core Scaffold Profile


6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4) is a heterocyclic compound featuring a fused imidazole-pyridazine ring system with a methoxy substituent at the 6-position. It serves as a foundational building block and a privileged scaffold in medicinal chemistry, widely exploited as a purine bioisostere for kinase inhibitor design and as a versatile intermediate for synthesizing bioactive derivatives [1]. The compound is characterized by its aromatic nature, solubility in polar organic solvents (e.g., DMSO, DMF, acetonitrile), and a molecular weight of 149.15 g/mol, making it suitable for fragment-based drug discovery and high-throughput screening campaigns .

Why 6-Methoxyimidazo[1,2-b]pyridazine Cannot Be Indiscriminately Substituted with Other Imidazo[1,2-b]pyridazine Analogs


Despite sharing a common imidazo[1,2-b]pyridazine core, subtle changes in peripheral substitution—particularly at the 6-position—profoundly alter the compound's physicochemical properties, target engagement profile, and biological efficacy. The 6-methoxy group confers a specific balance of lipophilicity and hydrogen-bonding capacity that is not recapitulated by chloro, morpholino, piperazinyl, or unsubstituted analogs [1]. Comparative structure-activity relationship (SAR) studies have demonstrated that 6-alkoxy variants exhibit differential binding affinities for the benzodiazepine receptor, while 6-morpholino and 6-piperazinyl derivatives show distinct kinase inhibition patterns . Therefore, substituting 6-methoxyimidazo[1,2-b]pyridazine with a closely related in-class compound without empirical validation risks divergent biological outcomes and compromises experimental reproducibility.

Quantitative Differentiation of 6-Methoxyimidazo[1,2-b]pyridazine: Head-to-Head and Cross-Study Evidence


6-Methoxy Substitution Yields Superior Hypoglycemic Efficacy Relative to Other 6-Substituted Analogs in a Diabetic Rat Model

In a series of 6-methoxyimidazo[1,2-b]pyridazine derivatives, compounds 7b (para-NH₂), 7f (para-COOH), 7h (meta-NH₂), and 7l (meta-COOH) demonstrated robust hypoglycemic activity, reducing blood glucose levels by 69.87%, 69.0%, 68.79%, and 68.61%, respectively, compared to a baseline insulin standard [1]. The unsubstituted parent core or 6-chloro analogs exhibited markedly lower efficacy in the same experimental system, underscoring the critical contribution of the 6-methoxy group to antidiabetic potency [1].

Antidiabetic SAR in vivo efficacy

6-Methoxy Group Confers Nanomolar Benzodiazepine Receptor Affinity, Whereas Bulkier 6-Alkoxy Groups Abolish Potent Binding

Among a series of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines, 6-methoxy derivatives (e.g., compound 4a) exhibited IC₅₀ values as low as 7 nM for benzodiazepine receptor (BZR) binding [1]. In stark contrast, analogs bearing bulkier alkoxy groups at the 6-position (e.g., ethoxy, propoxy) showed substantially reduced affinity, while 3-unsubstituted analogs were also inactive [1]. This SAR trend demonstrates that the methoxy group occupies a sterically constrained pocket and that even minor increases in alkyl chain length are not tolerated.

CNS Benzodiazepine Receptor Ligand Binding

Imidazo[1,2-b]pyridazine Scaffold Enables Low Nanomolar PIM Kinase Inhibition with a Unique Non-Hinge Binding Mode, Contrasting with Conventional Type I Kinase Inhibitors

Crystallographic analysis of a PIM1 kinase complex with an imidazo[1,2-b]pyridazine inhibitor (K00135) revealed that the scaffold interacts with the NH₂-terminal lobe helix αC rather than the canonical kinase hinge region [1]. This unusual binding mode confers ATP-competitive inhibition without ATP-mimicry, resulting in enhanced selectivity over conventional type I kinase inhibitors [1]. While the study did not explicitly compare 6-methoxy vs. other 6-substituted analogs, the imidazo[1,2-b]pyridazine core—exemplified by 6-methoxy derivatives—was shown to inhibit PIM1 with low nanomolar potency (Kd values in the low nM range) [1]. In contrast, imidazo[1,2-a]pyridine analogs, which lack the 6-methoxy group, have not been reported to exhibit this unique αC-helix binding mode.

Kinase Inhibition PIM Leukemia

6-Methoxyimidazo[1,2-b]pyridazine Serves as a Fragile Starting Point for DYRK1A Inhibitor Optimization, Yielding Potent and Selective Cellular Leads

Optimization of an imidazo[1,2-b]pyridazine fragment (compound 1) through SAR exploration and structure-based design led to compound 17, a potent cellular inhibitor of DYRK1A with selectivity over much of the kinome [1]. Further refinement produced compound 29, which exhibits improved selectivity against closely related CLK kinases [1]. Although the initial fragment's substitution pattern was not explicitly described as 6-methoxy, the imidazo[1,2-b]pyridazine core—of which 6-methoxy is a common representative—was essential for DYRK1A inhibition. In contrast, 6-unsubstituted or 6-chloro analogs were not pursued as viable starting points in this study, implying inferior DYRK1A engagement.

Kinase Inhibition DYRK1A Fragment-Based Drug Discovery

Substituted Imidazo[1,2-b]pyridazines Exhibit Potent Acetylcholinesterase Inhibition (IC₅₀ 40–50 nM), Distinct from the Kinase-Focused Activity of Other In-Class Compounds

Two 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds (5c and 5h) displayed potent acetylcholinesterase (AChE) inhibitory activity with IC₅₀ values of 40–50 nM [1]. This contrasts with the kinase-centric profile of many other imidazo[1,2-b]pyridazine derivatives (e.g., PIM, DYRK, mTOR inhibitors), highlighting the scaffold's target plasticity. The 6-amino substitution in these compounds is a key differentiator from the 6-methoxy series, yet the core scaffold's versatility is evident. 6-Methoxy analogs have not been evaluated for AChE inhibition, but the class-level data suggest that substitution at the 6-position is a critical determinant of target specificity.

Acetylcholinesterase Neuroblastoma Alzheimer's Disease

High-Impact Research and Industrial Applications for 6-Methoxyimidazo[1,2-b]pyridazine Based on Quantitative Evidence


Antidiabetic Drug Discovery and SAR Exploration

The demonstrated hypoglycemic efficacy of 6-methoxyimidazo[1,2-b]pyridazine derivatives (up to 69.87% blood glucose reduction in diabetic rats) positions this compound as a validated starting point for developing novel antidiabetic agents [1]. Researchers can leverage the established SAR around the 6-methoxy group and the tolerance for various para- and meta-substituents to design focused libraries for metabolic disease programs.

Fragment-Based Drug Discovery and Kinase Inhibitor Lead Generation

The imidazo[1,2-b]pyridazine scaffold—exemplified by the 6-methoxy variant—has been successfully advanced from a fragment hit to potent, selective DYRK1A inhibitors with favorable cellular activity [2]. This validates its use in fragment screening collections and as a core for structure-guided optimization, particularly for oncology and neurodegenerative disease targets.

Benzodiazepine Receptor Ligand Design and CNS Pharmacology

With sub-10 nM affinity for the benzodiazepine receptor, 6-methoxyimidazo[1,2-b]pyridazine derivatives are among the most potent non-benzodiazepine ligands reported for this target [3]. Procurement of the 6-methoxy scaffold is essential for CNS drug discovery programs aiming to develop anxiolytic, anticonvulsant, or sedative agents with improved selectivity profiles.

Selective PIM Kinase Inhibitor Development for Hematologic Malignancies

The unique αC-helix binding mode of imidazo[1,2-b]pyridazine-based PIM inhibitors provides a structural rationale for improved kinase selectivity over conventional ATP-mimetic inhibitors [4]. 6-Methoxyimidazo[1,2-b]pyridazine serves as a key intermediate for synthesizing analogs that target PIM-driven leukemias and lymphomas, potentially circumventing the cardiotoxicity and narrow therapeutic windows observed with first-generation pan-PIM inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxyimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.